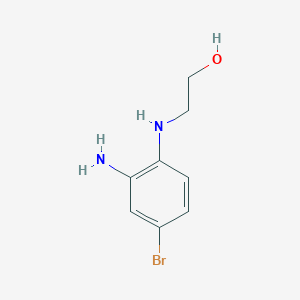
3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine
Vue d'ensemble
Description
3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine, also known as 4-fluoro-3-phenyl-1,2-oxazol-5-amine, is a heterocyclic organic compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a synthetic compound that can be synthesized using a variety of methods, including condensation reactions and hydrolysis reactions. Despite its relatively simple structure, 4-fluoro-3-phenyl-1,2-oxazol-5-amine has been studied extensively due to its potential applications in the fields of medicinal and biochemical research.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Antimicrobial Activities of Schiff Bases
A series of Schiff and Mannich bases derived from 4-amino-5-(3-fluoro-phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were synthesized, exhibiting significant antimicrobial activity against various microorganisms. The synthesis involved alkylation and treatment with secondary amines, underlining the compound's versatility in forming biologically active structures (Aouad, 2014).
Synthesis and Biological Evaluation of Schiff and Mannich Bases In a related study, Schiff and Mannich bases bearing the 2,4-dichloro-5-fluorophenyl moiety were prepared and screened for antimicrobial activities. The compounds showed promising antibacterial and antifungal activities, demonstrating the potential for pharmaceutical applications (Karthikeyan et al., 2006).
Material Properties and Applications
Curing System of Benzoxazine with Amine This study investigated the reactivity and reaction mechanism of benzoxazine with various commercially available amines, revealing insights into the thermosetting resins in terms of chemical structure, material properties, and processability. This research is crucial for improving the material properties of benzoxazine-based polymers (Sun et al., 2015).
Photophysical Properties of Borondipyrromethene Analogues The study explored the photophysical properties of BODIPY analogues, focusing on fluorescence quantum yield and lifetime in various solvents. The findings offer valuable data for the development of fluorescence-based applications, such as sensors and imaging agents (Qin et al., 2005).
Fluorescent Molecular Probes and Detection of Amine Vapors A series of diphenyloxazoles were synthesized as fluorescent solvatochromic dyes, showing strong solvent-dependent fluorescence correlated with solvent polarity. These compounds can be used as sensitive fluorescent molecular probes for biological studies and processes (Diwu et al., 1997). In another study, a fluorescent sensor based on aggregation-induced emission was developed for the light-up detection of amine vapors, demonstrating potential for food spoilage detection and as a fluorescent invisible ink (Gao et al., 2016).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-4-phenyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-8-6-11(7-9-12)14-13(15(17)19-18-14)10-4-2-1-3-5-10/h1-9H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJRPTVOHSWTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)

![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)


![[4-(2,3-Dichlorophenoxy)phenyl]methanamine](/img/structure/B1517630.png)
![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)



![2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1517638.png)
